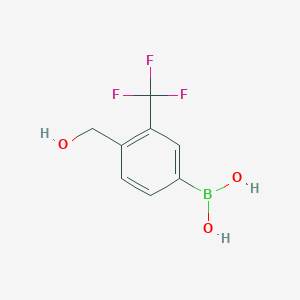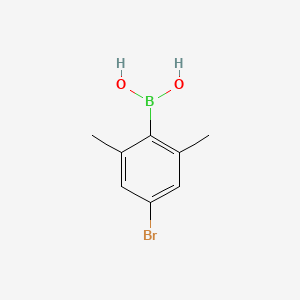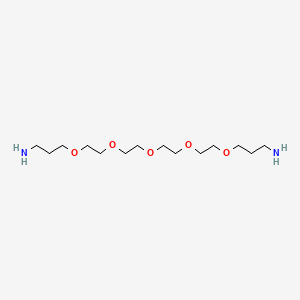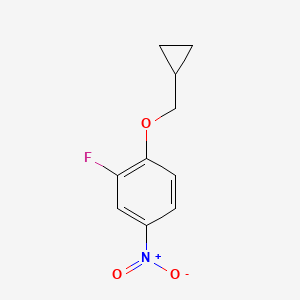![molecular formula C9H13NO2S3 B1457028 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid CAS No. 1137725-46-2](/img/structure/B1457028.png)
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Vue d'ensemble
Description
“4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is a chemical compound with the molecular formula C9H13NO2S3 . It has an average mass of 263.400 Da and a monoisotopic mass of 263.010834 Da .
Chemical Reactions Analysis
The compound has been used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . It’s also worth noting that similar compounds have been used as sulfur-based chain transfer agents that provide a high degree of control for living radical polymerization .Physical and Chemical Properties Analysis
The compound has a molecular formula of C9H13NO2S3 and an average mass of 263.400 Da . The density is predicted to be 1.329±0.06 g/cm3 and the boiling point is predicted to be 490.7±45.0 °C .Applications De Recherche Scientifique
RAFT Polymerization and Nanoparticle Formation
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid, a compound structurally similar to 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, has been utilized in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This process is significant for creating stable latexes comprising well-defined spherical nanoparticles, essential in material science and engineering. The polymerization kinetics and the properties of the final polymers are directly influenced by the role of this compound in the system (Oliveira, Behrends, Rosa, & Petzhold, 2017).
RAFT Iniferter Polymerization in Miniemulsion
The compound also plays a critical role in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light. This methodology enables high conversion rates with good control, leading to the formation of polymeric nanoparticles. The process is noteworthy for its environmentally friendly approach, utilizing benign solvent-free conditions (Jung, Boyer, & Zetterlund, 2017).
Modulating Polymer Reactivity
Research has shown the effectiveness of this compound in the RAFT polymerization of certain monomers, leading to the formation of functional polymers with specific reactivities. This application is pivotal in the development of new materials with tailored properties (Lang et al., 2022).
Polymers in Cancer Treatment
Another application of this chemical involves its use in the synthesis of methacrylic acid homopolymers, which are then studied in in vivo tumor models. This research is vital in understanding the immunopharmacological effects of such polymers and their potential use in cancer treatment (Zhukova et al., 2022).
Visible Light-Mediated Polymerization-Induced Self-Assembly
This compound is also used in visible light-mediated RAFT dispersion polymerization. This process leads to the formation of nanoparticles with varying morphologies, an important aspect in the field of nanotechnology and drug delivery applications (Yeow, Sugita, & Boyer, 2016).
Safety and Hazards
Mécanisme D'action
Mode of Action
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is known to be involved in the process of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT polymerization is a type of controlled/living radical polymerization. The compound acts as a chain transfer agent in this process, providing a high degree of control over the polymerization .
Biochemical Pathways
It is known to be involved in the raft polymerization process, which is a crucial pathway in polymer chemistry .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the control of polymerization processes . It allows for the synthesis of well-defined and narrowly distributed polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound should be stored in a dry room temperature environment .
Propriétés
IUPAC Name |
4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWSCDNULKOKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in the synthesis of glucose-based block copolymers?
A1: this compound acts as a chain transfer agent (CTA) in the Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization of glucose-6-acrylate-1,2,3,4-tetraacetate (GATA) and n-butyl acrylate (n-BA) []. This process enables the controlled synthesis of poly(GATA)-b-poly(n-BA) diblock copolymers with specific molecular weights and narrow dispersity.
Q2: What are the advantages of using CEP as a CTA in this specific research context compared to other potential CTAs?
A2: While the research paper [] primarily focuses on the synthesis and characterization of the glucose-based copolymers, it does mention that other CTAs, such as S,S-dibenzyl trithiocarbonate (DTC) and 3,5-bis(2-dodecylthiocarbonothioylthio-1oxopropoxy)benzoic acid (BTCBA), were also employed. Comparing the effectiveness of different CTAs in this specific polymerization system could be an interesting avenue for further research. Factors like control over molecular weight, dispersity, and potential impact on the resulting copolymer properties could be investigated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)








![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)



